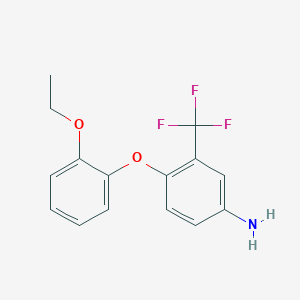

4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline (EFTFA) is an important synthetic organic compound and a valuable building block for the synthesis of a wide range of molecules. It is a highly versatile compound and has been used in a variety of applications, including drug discovery and development, chemical synthesis, and materials science. EFTFA is also known as Trifluoroethoxyaniline (TFEA) and has been used in a variety of organic reactions, such as Michael addition, Knoevenagel condensation, and Wittig reaction.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

Novel Synthesis Approaches : Research has demonstrated innovative methods for synthesizing complex molecules. For instance, Gong et al. (2004) showcased a new synthesis pathway for 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, highlighting the versatility of trifluoromethylated compounds in organic chemistry (Gong & Kato, 2004). Similarly, a study on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline by Wen Zi-qiang (2007) provided insights into creating compounds with environmental and high yield advantages (Wen Zi-qiang, 2007).

Catalysis and Reaction Mechanisms : The exploration of catalytic methods for synthesizing aromatic compounds, such as the work by Leon Shteinberg (2022) on arylamides synthesis, demonstrates the application of trifluoromethylated anilines in facilitating complex chemical reactions with environmental benefits (Shteinberg, 2022).

Material Science and Electro-optics

Development of New Materials : The synthesis and characterization of novel polycarbonates for high-temperature electro-optics, as explored by Suresh et al. (2003), represent another significant application. These materials, derived from trifluoromethyl anilines, show potential in advanced technologies due to their high thermal stability and electro-optic properties (Suresh et al., 2003).

Environmental and Green Chemistry

Catalysis for Environmental Applications : Fe3O4 nanoparticles, as discussed by Shengxiao Zhang et al. (2009), have been used as catalysts for the oxidation of phenolic and aniline compounds, demonstrating the role of trifluoromethylated anilines in environmental remediation processes (Zhang et al., 2009).

Trifluoroacetylation Reactions : The selective trifluoroacetylation of anilines, showcased by Prashad et al. (2000), highlights a method to modify the chemical properties of anilines, opening pathways for creating substances with desired characteristics for various applications, including environmentally benign processes (Prashad et al., 2000).

Propiedades

IUPAC Name |

4-(2-ethoxyphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2/c1-2-20-13-5-3-4-6-14(13)21-12-8-7-10(19)9-11(12)15(16,17)18/h3-9H,2,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCPTIMUVRISND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)

![[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid](/img/structure/B1345818.png)

![3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345820.png)

![3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid](/img/structure/B1345821.png)